molecular formula C10H18N2O5 B12311166 N-Succinyl Lysine CAS No. 113930-14-6

N-Succinyl Lysine

Cat. No.: B12311166
CAS No.: 113930-14-6
M. Wt: 246.26 g/mol
InChI Key: XEOGRHZGJFTETQ-ZETCQYMHSA-N
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Description

N-Succinyl Lysine is a derivative of the amino acid lysine, characterized by the addition of a succinyl group to the lysine molecule. This modification significantly alters the chemical and structural properties of lysine, making this compound an important compound in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Succinyl Lysine can be synthesized through the reaction of lysine with succinic anhydride. The reaction typically occurs in an aqueous medium, with the pH adjusted to around 8-9 to facilitate the reaction. The reaction is usually carried out at room temperature and can be completed within a few hours .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where lysine and succinic anhydride are mixed under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-Succinyl Lysine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of succinylated lysine derivatives, while reduction can regenerate lysine .

Mechanism of Action

N-Succinyl Lysine exerts its effects through the modification of lysine residues in proteins. This modification can alter the charge and structure of the protein, affecting its function. The succinyl group changes the charge of lysine from +1 to -1 at physiological pH, leading to significant changes in protein structure and function . This modification can influence various molecular targets and pathways, including those involved in metabolism and gene regulation .

Comparison with Similar Compounds

    N-Acetyl Lysine: Similar to N-Succinyl Lysine, but with an acetyl group instead of a succinyl group.

    N-Methyl Lysine: Contains a methyl group instead of a succinyl group.

    N-Ubiquitinyl Lysine: Involves the addition of ubiquitin to lysine.

Uniqueness: this compound is unique due to the size and charge of the succinyl group, which induces more significant changes in protein structure and function compared to smaller modifications like acetylation or methylation .

Properties

CAS No.

113930-14-6

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

(2S)-6-amino-2-(3-carboxypropanoylamino)hexanoic acid

InChI

InChI=1S/C10H18N2O5/c11-6-2-1-3-7(10(16)17)12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1

InChI Key

XEOGRHZGJFTETQ-ZETCQYMHSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CCC(=O)O

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CCC(=O)O

Origin of Product

United States

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